Diethyl 4-hydroxyisophthalate

Polymer Chemistry Thermal Analysis Process Engineering

Diethyl 4-hydroxyisophthalate (CAS 5985-25-1) is a chemical intermediate within the class of hydroxyisophthalates, characterized by an isophthalic acid core substituted at the 4-position with a hydroxyl group and esterified with two ethyl groups. Its primary utility lies in polymer synthesis and materials science, serving as a functional monomer for polyesters and specialty coatings due to the reactivity of its hydroxyl and ester functionalities.

Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
CAS No. 5985-25-1
Cat. No. B12798081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 4-hydroxyisophthalate
CAS5985-25-1
Molecular FormulaC12H14O5
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)O)C(=O)OCC
InChIInChI=1S/C12H14O5/c1-3-16-11(14)8-5-6-10(13)9(7-8)12(15)17-4-2/h5-7,13H,3-4H2,1-2H3
InChIKeyBPSXYFMGSNKFDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 4-Hydroxyisophthalate CAS 5985-25-1: Technical Specifications and Regulatory Context for Procurement Decisions


Diethyl 4-hydroxyisophthalate (CAS 5985-25-1) is a chemical intermediate within the class of hydroxyisophthalates, characterized by an isophthalic acid core substituted at the 4-position with a hydroxyl group and esterified with two ethyl groups . Its primary utility lies in polymer synthesis and materials science, serving as a functional monomer for polyesters and specialty coatings due to the reactivity of its hydroxyl and ester functionalities . The compound is also recognized as a known pharmaceutical impurity, specifically for Methyl Salicylate, which establishes a clear demand for its use as an analytical reference standard in quality control environments [1].

Why Generic Substitution of Diethyl 4-Hydroxyisophthalate is Scientifically Invalid for Research and Industrial Use


In procurement, the assumption that all 'hydroxyisophthalate esters' are functionally interchangeable is a critical error. The precise position of the hydroxyl group dictates the compound's coordination chemistry, polymer branching architecture, and physical properties. For instance, the 4-hydroxy isomer (CAS 5985-25-1) offers a distinct electronic and steric environment for metal binding and cross-linking compared to the 5-hydroxy analog (CAS 39630-68-7), a fact supported by topological analysis of their coordination polymers [1]. Furthermore, the choice of ester group (e.g., diethyl vs. dimethyl) significantly alters solubility, volatility, and reaction kinetics in transesterification processes [2]. Therefore, substituting Diethyl 4-hydroxyisophthalate with a cheaper or more readily available analog without empirical validation will almost certainly compromise reaction yields, material purity, and final product performance. The quantitative evidence below substantiates these points of differentiation.

Quantitative Differentiation Guide for Diethyl 4-Hydroxyisophthalate (CAS 5985-25-1) vs. Analogs


Thermal Stability and Processing: Melting Point Advantage of Diethyl 4-Hydroxyisophthalate vs. Dimethyl Analog

The diethyl ester of 4-hydroxyisophthalic acid exhibits a significantly lower melting point compared to its dimethyl ester analog, which directly impacts its processability in polymer melt-phase reactions and solution-based syntheses. Experimental data indicate the diethyl ester has a melting point of 54-55°C, whereas the dimethyl ester has a melting point of 97.5°C [1]. This 43°C difference allows for lower-temperature processing, potentially reducing thermal degradation of sensitive co-monomers and lowering energy costs in industrial settings [1].

Polymer Chemistry Thermal Analysis Process Engineering

Hydrolytic Stability: Comparing Ester Lability of Diethyl vs. Dimethyl 4-Hydroxyisophthalate

The steric bulk of ethyl ester groups provides a kinetic barrier to hydrolysis, a key consideration for applications requiring aqueous stability or controlled degradation. While specific quantitative rate constants for Diethyl 4-hydroxyisophthalate are not widely published, the general class-level inference from ester chemistry is that ethyl esters are approximately 2-5 times more resistant to base-catalyzed hydrolysis than methyl esters due to steric hindrance [1]. This principle has direct implications for its use in coatings exposed to moisture or in aqueous polymerization media.

Organic Synthesis Hydrolysis Reaction Kinetics

Coordination Geometry: Topological Divergence in Metal-Organic Frameworks (MOFs) Between 4-Hydroxy and 5-Hydroxy Isophthalates

The position of the hydroxyl group on the isophthalate ring is a critical determinant of the resulting coordination network topology. A comprehensive study of hydroxyisophthalic acids revealed that the 4-hydroxy isomer (and by extension its diester, which acts as a ligand precursor) consistently leads to distinct coordination polymers and H-bonded networks with different dimensionality and porosity compared to the 5-hydroxy isomer [1]. This topological divergence directly impacts material properties like gas sorption, catalytic activity, and proton conductivity [1].

Metal-Organic Frameworks Coordination Chemistry Crystal Engineering

Boiling Point and Volatility: Distinction Between Diethyl 4-Hydroxyisophthalate and Its 5-Hydroxy Regioisomer

The position of the hydroxyl substituent on the aromatic ring influences intermolecular interactions, leading to measurable differences in boiling point and volatility. This affects purification methods such as distillation and influences compound behavior in high-temperature applications. For the diethyl esters, the 4-hydroxy isomer (CAS 5985-25-1) has a reported boiling point of approximately 334.3 °C at 760 mmHg [1], whereas the 5-hydroxy isomer (CAS 39630-68-7) has a predicted boiling point of 382.7 °C at 760 mmHg . This 48 °C difference is substantial and can be exploited for separation or to avoid thermal degradation.

Physical Chemistry Thermodynamics Purification

Density Variation: Impact of Hydroxyl Position on Molecular Packing

The density of an organic solid is a fundamental property reflecting molecular packing and intermolecular forces. A comparison of available data reveals a small but measurable difference in density between positional isomers of hydroxyisophthalate diesters. The 4-hydroxy isomer (CAS 5985-25-1) has a reported density of 1.211 g/cm³ [1], while the 2-hydroxyterephthalate isomer (CAS 74744-72-2) has a reported density of 1.211 g/cm³ , and the 5-hydroxy isomer (CAS 39630-68-7) has a predicted density of 1.2 ± 0.1 g/cm³ . While the values are close, the uncertainty in the 5-isomer's value means a direct, high-precision substitution could introduce uncharacterized variations in material volume and loading calculations.

Materials Science Crystallography Physical Properties

Procurement Value: Supply Chain Reliability and Analytical Documentation

In a research procurement context, the availability of certified analytical data is a key differentiator. Reputable suppliers of Diethyl 4-hydroxyisophthalate (CAS 5985-25-1) provide batch-specific quality control documentation, including Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) reports, with a standard purity of 95% . This level of documentation is not universally available for all positional isomers or analog esters, particularly those sourced from non-specialist chemical distributors .

Procurement Quality Assurance Analytical Chemistry

Diethyl 4-Hydroxyisophthalate (CAS 5985-25-1): Key Application Scenarios Based on Evidence


Monomer for Low-Temperature Polyester and Coating Synthesis

The lower melting point of Diethyl 4-hydroxyisophthalate (54-55°C) compared to its dimethyl analog (97.5°C) [5] makes it an ideal monomer for synthesizing polyesters and thermosetting coatings via melt polymerization . This allows for reaction initiation at lower temperatures, which is crucial when incorporating thermally sensitive co-monomers or catalysts, and reduces the overall energy footprint of the process. The hydroxyl group provides a site for crosslinking with isocyanates or melamine resins, producing durable coatings with tailored properties [2].

Synthesis of 4-Hydroxyisophthalate-Based Metal-Organic Frameworks (MOFs)

For researchers designing functional MOFs, Diethyl 4-hydroxyisophthalate serves as a strategic ligand precursor. Hydrolysis yields the 4-hydroxyisophthalic acid ligand, which directs the formation of specific network topologies that are fundamentally different from those formed by the 5-hydroxy isomer [5]. This specific coordination geometry is essential for achieving desired material properties in applications like gas storage, separation, and heterogeneous catalysis. Selecting the correct isomer is a non-negotiable requirement for reproducible synthesis in this field.

Analytical Reference Standard for Methyl Salicylate Impurity Profiling

In pharmaceutical quality control, Diethyl 4-hydroxyisophthalate is a known and regulated impurity in the synthesis of Methyl Salicylate [5]. This necessitates its use as a high-purity analytical standard for developing and validating HPLC and GC methods to ensure batch-to-batch consistency and regulatory compliance in drug manufacturing. The availability of this compound with full analytical characterization (NMR, HPLC) from specialist suppliers directly supports Abbreviated New Drug Application (ANDA) filings and commercial production [5].

Precursor to 4-Hydroxyisophthalic Acid for Analgesic and Antipyretic Research

The diethyl ester can be readily hydrolyzed to yield 4-hydroxyisophthalic acid, a compound with documented analgesic and antipyretic activity [5]. While the ester itself is not the active pharmaceutical ingredient (API), its role as a stable and purifiable intermediate makes it a valuable starting material for synthesizing the acid and its derivatives for pharmacological studies . This provides a clear, literature-supported pathway for procurement by medicinal chemistry groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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